molecular formula C24H27NO2 B286053 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione

カタログ番号 B286053
分子量: 361.5 g/mol
InChIキー: VYXMARSFKBTTGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor (BCR) signaling, making it an attractive target for the treatment of B-cell malignancies.

作用機序

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione targets BTK, a key enzyme in the BCR signaling pathway. BTK is involved in the activation of downstream signaling molecules, leading to the proliferation and survival of B-cells. Inhibition of BTK by 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione leads to the disruption of BCR signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has been shown to inhibit the proliferation and survival of B-cells in preclinical studies. It has also been shown to reduce the levels of cytokines and chemokines associated with B-cell activation. In addition, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.

実験室実験の利点と制限

One advantage of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione may have limited bioavailability and may require high doses for therapeutic efficacy. In addition, 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione may have potential toxicity issues that need to be addressed in further studies.

将来の方向性

For 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione include clinical trials for the treatment of B-cell malignancies and autoimmune diseases. In addition, further studies are needed to investigate the potential toxicity and pharmacokinetics of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione. Other potential future directions include the development of combination therapies with other targeted agents and the investigation of 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione in other disease indications.

合成法

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione can be synthesized using a multi-step process, starting with the reaction of 4-tert-butylbenzylamine with 3-bromo-1-naphthaldehyde to form 1-(4-tert-butylbenzyl)-3-bromo-1-naphthalene. This intermediate is then reacted with a pyrrolidine derivative to form the spirocyclic compound. The final step involves the oxidation of the spirocyclic compound to form 1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione.

科学的研究の応用

1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has also been shown to have efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

特性

分子式

C24H27NO2

分子量

361.5 g/mol

IUPAC名

1//'-[(4-tert-butylphenyl)methyl]spiro[2,3-dihydro-1H-naphthalene-4,3//'-pyrrolidine]-2//',5//'-dione

InChI

InChI=1S/C24H27NO2/c1-23(2,3)19-12-10-17(11-13-19)16-25-21(26)15-24(22(25)27)14-6-8-18-7-4-5-9-20(18)24/h4-5,7,9-13H,6,8,14-16H2,1-3H3

InChIキー

VYXMARSFKBTTGY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CC3(C2=O)CCCC4=CC=CC=C34

正規SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CC3(C2=O)CCCC4=CC=CC=C34

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。